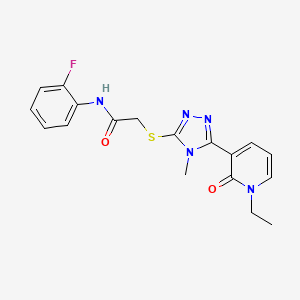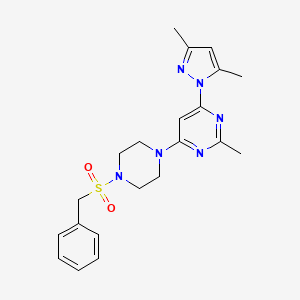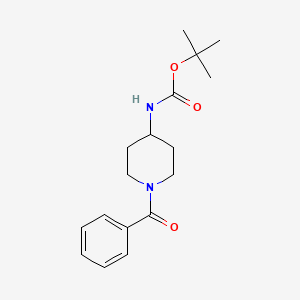![molecular formula C19H16N2O6 B2550908 4-[[(E)-2-cyano-3-(4-hydroxy-3,5-dimethoxyphenyl)prop-2-enoyl]amino]benzoic acid CAS No. 1054391-84-2](/img/structure/B2550908.png)
4-[[(E)-2-cyano-3-(4-hydroxy-3,5-dimethoxyphenyl)prop-2-enoyl]amino]benzoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound "4-[[(E)-2-cyano-3-(4-hydroxy-3,5-dimethoxyphenyl)prop-2-enoyl]amino]benzoic acid" is a structurally complex molecule that appears to be related to various research areas, including the synthesis of azo-benzoic acids, drug-likeness properties of cyanoacrylamide derivatives, and the creation of novel co-crystals with potential pharmaceutical applications. The compound's structure suggests it may have applications in medicinal chemistry due to the presence of a cyano group, a phenyl ring with hydroxy and methoxy substituents, and a benzoic acid moiety .
Synthesis Analysis
The synthesis of related compounds typically involves Knoevenagel condensation reactions, as seen in the synthesis of cyanoacetyl aminobenzoic acids . These reactions are often used to create carbon-carbon double bonds in the presence of a base. The synthesis process is characterized by the use of physical and spectral methods for purification and characterization, including NMR and IR spectroscopy .
Molecular Structure Analysis
Molecular structures and geometries of similar compounds are often optimized using computational methods such as density functional theory (DFT), employing basis sets like 6-31G(d) . These analyses help in understanding the electronic structure and potential reactivity of the compound.
Chemical Reactions Analysis
The compound may undergo acid-base dissociation and azo-hydrazone tautomerism in solution, with the extent of these equilibria being dependent on solvent composition and pH . Additionally, the presence of a cyano group and a benzoic acid moiety suggests that it may participate in further chemical reactions, potentially as a ligand in coordination chemistry or as a reactive intermediate in organic synthesis .
Physical and Chemical Properties Analysis
The physical and chemical properties of such compounds are often determined using a variety of spectroscopic techniques, including UV-VIS, NMR, and IR. These techniques provide insights into the solubility, stability, and electronic properties of the compound. The in silico prediction of drug-likeness properties, such as adherence to Lipinski's rule and bioactivity as nuclear receptor ligands, is also a critical aspect of the analysis .
Wissenschaftliche Forschungsanwendungen
Synthesis and Characterization
This compound is related to a broad range of synthetic activities aimed at creating biologically active molecules. For instance, the synthesis and characterization of compounds with similar structures have been investigated for their potential antibacterial activities against various strains of bacteria. These activities leverage the compound's structural features to target microbial pathogens effectively (Banday, Mattoo, & Rauf, 2010).
Biological Activities
Antimicrobial Activity
Research has shown that derivatives of similar structural compounds exhibit significant antimicrobial activities. The exploration into 5-(alkenyl)-2-amino- and 2-(alkenyl)-5-phenyl-1,3,4-oxadiazoles, for example, demonstrates this potential through the efficient inhibition of bacterial strains such as E. coli, highlighting the compound's relevance in developing new antimicrobial agents (Banday, Mattoo, & Rauf, 2010).
Antioxidant Properties
Compounds containing the 4-hydroxy-3,5-dimethoxyphenyl moiety have also been synthesized and evaluated for their antioxidant abilities. These studies utilize various assays to measure the free-radical scavenging ability of the synthesized compounds, indicating their potential use in oxidative stress-related conditions (Hussain, 2016).
Applications in Liquid Crystal Synthesis
Another aspect of research involves the synthesis of new benzoyloxybenzoic acids that exhibit liquid crystalline behavior at high temperatures. These studies not only contribute to our understanding of liquid crystal science but also open avenues for creating new materials with potential applications in displays and optical devices (Weissflog et al., 1996).
Drug Design and Drug-likeness Properties
The design and synthesis of new compounds containing the specified chemical structure have been pursued to explore their drug-likeness properties. These efforts aim to develop molecules with potential therapeutic applications by combining beneficial structural features from known drugs, thus enhancing activity or reducing toxicity (Madhavi & Lakshmi Bhavani, 2021).
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
4-[[(E)-2-cyano-3-(4-hydroxy-3,5-dimethoxyphenyl)prop-2-enoyl]amino]benzoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16N2O6/c1-26-15-8-11(9-16(27-2)17(15)22)7-13(10-20)18(23)21-14-5-3-12(4-6-14)19(24)25/h3-9,22H,1-2H3,(H,21,23)(H,24,25)/b13-7+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TYMUEBZUJAOSEA-NTUHNPAUSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1O)OC)C=C(C#N)C(=O)NC2=CC=C(C=C2)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC(=CC(=C1O)OC)/C=C(\C#N)/C(=O)NC2=CC=C(C=C2)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16N2O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[2-Cyano-3-(4-hydroxy-3,5-dimethoxyphenyl)prop-2-enamido]benzoic acid | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1,9-Dioxaspiro[5.5]undecan-4-ylmethanesulfonyl fluoride](/img/structure/B2550825.png)

![3-(benzotriazol-1-yl)-N-[(Z)-1-(3,4-dimethoxyphenyl)ethylideneamino]propanamide](/img/structure/B2550827.png)


![2-[(3,4-Dichlorobenzyl)sulfanyl]-6-[(phenylsulfanyl)methyl]-4-pyrimidinol](/img/structure/B2550832.png)
![(1R,5S)-8-azabicyclo[3.2.1]oct-2-en-8-yl(2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methanone](/img/structure/B2550839.png)

![1'-(Phenylsulfonyl)spiro[chroman-2,4'-piperidin]-4-one](/img/structure/B2550842.png)
![3-chloro-2-[1-(phenylsulfonyl)-3-(1H-1,2,4-triazol-3-yl)propyl]-5-(trifluoromethyl)pyridine](/img/structure/B2550843.png)



![1-[2-(2-Methoxyphenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-yl]piperidine](/img/structure/B2550847.png)